molecular formula C14H14N4O4S4 B2646166 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide CAS No. 1170080-06-4

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide

Cat. No.: B2646166
CAS No.: 1170080-06-4
M. Wt: 430.53
InChI Key: WMIDODNGBCDWGJ-UHFFFAOYSA-N
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Description

N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethylthio group, a furan-2-carboxamide moiety, and a sulfamoyl linker attached to a thiophen-2-ylmethyl group. This structure integrates multiple pharmacophoric elements: the thiadiazole ring is known for its bioactivity in medicinal chemistry (e.g., antimicrobial, antitumor) , while the sulfamoyl group may enhance solubility or receptor binding. The ethylthio substituent likely influences lipophilicity and metabolic stability compared to shorter alkyl chains (e.g., methylthio) .

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-(thiophen-2-ylmethylsulfamoyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4S4/c1-2-23-14-18-17-13(25-14)16-12(19)10-5-6-11(22-10)26(20,21)15-8-9-4-3-7-24-9/h3-7,15H,2,8H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIDODNGBCDWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

    Introduction of the Ethylthio Group: The ethylthio group is introduced via nucleophilic substitution, where an ethylthiol reacts with the thiadiazole intermediate.

    Synthesis of the Furan Ring: The furan ring is often synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Coupling of the Thiadiazole and Furan Rings: This step involves the formation of an amide bond between the thiadiazole and furan intermediates.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the furan intermediate with thiophen-2-ylmethylamine and a sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the thiadiazole ring, potentially leading to the formation of amines or other reduced species.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan and thiadiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and various nucleophiles.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, reduced thiadiazole derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiadiazole rings exhibit notable antimicrobial properties . The ethylthio substitution enhances the compound's efficacy against a range of bacterial and fungal pathogens. A study evaluating various thiadiazole derivatives found that those with electron-withdrawing groups at specific positions exhibited enhanced activity against Gram-positive and Gram-negative bacteria as well as fungi.

Compound NameActivity AgainstNotable Features
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamideModerateContains thiadiazole ring
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamideHighMethyl substitution enhances solubility

Anticancer Activity

The compound has also been investigated for its anticancer properties . A series of novel derivatives were synthesized and tested against various cancer cell lines. For instance, compounds derived from thiadiazole exhibited significant inhibitory effects on breast cancer cell lines (MDA-MB-231) and prostate cancer cell lines (PC3). The structure-activity relationship (SAR) studies indicated that specific substitutions on the thiadiazole ring could enhance anticancer activity.

Synthetic Methodologies

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide can be achieved through several synthetic routes:

  • Route 1: Starting with 2-amino-5-ethylthio-1,3,4-thiadiazole, the compound can be synthesized by reacting it with appropriate acyl chlorides to introduce the carboxamide group.
  • Route 2: Another method involves the reaction of furan derivatives with thiourea or sulfamoyl chlorides under controlled conditions to yield the final product.

These synthetic approaches can be optimized for yield and purity by adjusting reaction conditions such as temperature and pressure.

Case Study 1: Antimicrobial Testing

In a study published in the Egyptian Journal of Chemistry, researchers evaluated the antimicrobial activity of several thiadiazole derivatives against pathogens such as Xanthomonas oryzae and Fusarium graminearum. The results indicated that certain derivatives exhibited significant antibacterial effects at concentrations as low as 100 μg/mL.

Case Study 2: Anticancer Evaluation

A comprehensive study assessed the anticancer activity of various thiadiazole derivatives against human cancer cell lines. Among them, one derivative demonstrated an IC50 value lower than that of doxorubicin, indicating potential as a novel therapeutic agent for cancer treatment.

Mechanism of Action

The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide likely involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form various types of interactions, such as hydrogen bonds, hydrophobic interactions, and covalent bonds, which can modulate the activity of its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

S-Alkyl 1,3,4-Thiadiazole Carboxamides

The target compound belongs to a broader class of S-alkyl-1,3,4-thiadiazole carboxamides. Key comparisons include:

Compound Substituent (R) Yield (%) Key Properties/Activities Reference
5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide Methylthio 97 High crystallinity; synthetic efficiency
Target Compound Ethylthio N/A Potential enhanced lipophilicity vs. methylthio analogs
N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides Trichloroethyl N/A Antitumor, antimicrobial activities
  • Structural Insights : The ethylthio group in the target compound may confer greater metabolic stability than methylthio analogs due to increased steric bulk, though this could reduce solubility .
  • Synthetic Methods: highlights efficient alkylation of thiadiazole precursors with alkyl halides (e.g., KOH/ethanol), suggesting a viable route for synthesizing the target compound’s ethylthio group.

Thiazole-Containing Derivatives

While structurally distinct (thiazole vs. thiadiazole), these compounds share functional groups relevant to bioactivity:

Compound (Example) Core Structure Key Features Reference
N-(5-Ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide Thiazole Nitro group for electron-withdrawing effects; carbohydrazide linker
Thiazol-5-ylmethyl carbamates Thiazole Complex pharmacophores with antiviral/antitumor potential
Target Compound Thiadiazole Sulfamoyl linker for solubility; thiophene for π-π interactions
  • Functional Group Comparison : The sulfamoyl group in the target compound may improve water solubility compared to thiazole-based carbamates in –7, which prioritize membrane permeability.

Tetrazole/Triazole-Based Agrochemicals

Though heterocycles differ, these compounds highlight the role of sulfonyl/urea groups in bioactivity:

Compound (Example) Core Structure Bioactivity Reference
N′-5-Tetrazolyl-N-arylthioureas Tetrazole Herbicidal, plant growth regulation
N-(1H-3-Carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetylureas Triazole Plant growth regulation (auxin/cytokinin-like)
Target Compound Thiadiazole Unreported bioactivity; structural potential for agrochemical use
  • Sulfamoyl vs.

Key Research Findings

Substituent Effects : Ethylthio substituents in thiadiazoles balance lipophilicity and metabolic stability better than methylthio groups, as seen in high-yield syntheses of analogs .

Synthetic Efficiency: Alkylation reactions (e.g., KOH/ethanol with alkyl halides) are robust for S-alkyl thiadiazole derivatives, suggesting scalability for the target compound .

Bioactivity Potential: Thiadiazoles with electron-withdrawing groups (e.g., sulfamoyl) often exhibit enhanced antimicrobial or antitumor activities compared to simpler carboxamides .

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a compound that belongs to the class of thiadiazole derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of thiadiazole derivatives with furan-2-carboxamide frameworks. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiadiazole derivatives. For instance:

  • Cell Line Studies : In vitro assays against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) revealed promising antiproliferative effects for compounds related to thiadiazole structures. Specifically, compounds with similar scaffolds showed IC50 values in the low micromolar range, indicating significant cytotoxicity against these cell lines .
CompoundCell LineIC50 Value (µM)Reference
Thiadiazole DerivativeMCF-70.28
Thiadiazole DerivativeHCT-1160.52
This compoundVariousTBDTBD

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been extensively studied. The agar well diffusion method has been employed to assess their efficacy against various pathogenic bacteria. Compounds similar to this compound exhibited notable antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis . However, some compounds showed limited effectiveness against Gram-negative bacteria such as Escherichia coli.

Anti-inflammatory Activity

Thiadiazole derivatives have shown potential in reducing inflammation through various mechanisms. For example, studies involving protein denaturation assays indicated that certain derivatives could inhibit the denaturation of proteins, which is a marker for anti-inflammatory activity .

Structure-Activity Relationship (SAR)

The biological activities of thiadiazole derivatives are often influenced by their structural components. The presence of specific functional groups can enhance or diminish their pharmacological effects. For instance:

  • Thioether Substituents : The ethylthio group in the compound enhances lipophilicity and potentially increases membrane permeability, contributing to its biological activity.
  • Furan Ring System : The integration of furan enhances anticancer properties due to its ability to interact with biological targets effectively .

Case Studies

Recent investigations into similar compounds have provided insights into their mechanisms of action:

  • Anticancer Mechanism : A study showed that certain thiadiazole derivatives induced apoptosis in cancer cells without affecting normal cells significantly . This selectivity is crucial for developing effective anticancer agents.
  • Antimicrobial Efficacy : Research highlighted that modifications in the thiadiazole core could lead to enhanced antibacterial activity against resistant strains .

Q & A

Basic: What synthetic strategies are employed to prepare N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl) derivatives?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Thiol-alkylation : Reacting 5-mercapto-1,3,4-thiadiazole derivatives with alkyl halides (e.g., ethyl iodide) in anhydrous acetone under reflux with a base like potassium carbonate .
  • Sulfamoylation : Introducing the sulfamoyl group via reaction with sulfamoyl chlorides or thiophen-2-ylmethylamine derivatives in polar aprotic solvents (e.g., DMF) .
  • Purification : Recrystallization from ethanol or acetone yields pure products (melting points: 130–170°C, yields: 68–88%) .

Advanced: How can reaction conditions be optimized to improve yields of the target compound?

Answer:
Key optimization parameters include:

  • Solvent choice : Dry acetone or acetonitrile minimizes side reactions (e.g., hydrolysis) .
  • Catalysts : Triethylamine or K₂CO₃ enhances nucleophilicity in coupling steps .
  • Temperature control : Reflux (60–80°C) for 3–5 hours ensures completion without decomposition .
  • Stoichiometry : A 1:1 molar ratio of thiadiazole intermediates to sulfamoyl reagents reduces byproducts .

Basic: What spectroscopic techniques are used for structural characterization?

Answer:

  • ¹H/¹³C NMR : Distinct signals for thiadiazole (δ 7.5–8.5 ppm for aromatic protons) and sulfamoyl groups (δ 3.5–4.0 ppm for –SO₂–NH–) .
  • IR spectroscopy : Peaks at 1260–1300 cm⁻¹ (C=S), 1630–1650 cm⁻¹ (C=N), and 1150–1180 cm⁻¹ (S=O) confirm functional groups .
  • Melting point analysis : Sharp melting ranges (e.g., 132–170°C) indicate purity .

Advanced: How is tautomerism in thiadiazole-thione derivatives analyzed experimentally and computationally?

Answer:

  • Experimental :
    • ¹H NMR : Detects thiol-thione tautomerism via proton exchange (e.g., disappearing –SH signal in D₂O) .
    • IR : Differentiates thione (C=S at 1260 cm⁻¹) from thiol (S–H at 2550 cm⁻¹) .
  • Computational : Density Functional Theory (DFT) calculates energy differences between tautomers and predicts spectral profiles .

Basic: What biological activities are reported for 1,3,4-thiadiazole derivatives?

Answer:

  • Antimicrobial : MIC values ≤ 25 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer : IC₅₀ of 10–50 µM in cytotoxicity assays (e.g., MTT on HeLa cells) .
  • Antiviral : Inhibition of viral proteases (e.g., SARS-CoV-2 Mpro) in molecular docking studies .

Advanced: How can molecular docking guide the design of derivatives with enhanced bioactivity?

Answer:

  • Target selection : Prioritize enzymes (e.g., tubulin, topoisomerase II) with known roles in disease .
  • Docking software : AutoDock Vina or Schrödinger Suite predicts binding poses and affinity scores (ΔG ≤ -8 kcal/mol suggests strong binding) .
  • Validation : Correlate docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Basic: How are purity and stability assessed during synthesis?

Answer:

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection (λ = 254 nm) .
  • TLC : Silica gel plates (ethyl acetate/hexane 3:7) monitor reaction progress .
  • Stability tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess hygroscopicity and thermal stability .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

  • Dose-response curves : Ensure consistent IC₅₀ calculations (e.g., nonlinear regression with ≥6 data points) .
  • Cell line validation : Use authenticated lines (e.g., ATCC) to avoid cross-contamination .
  • Statistical analysis : Apply ANOVA with post-hoc tests (p < 0.05) to confirm significance .

Basic: What synthetic precursors are critical for constructing the thiophen-2-ylmethyl sulfamoyl moiety?

Answer:

  • Thiophen-2-ylmethylamine : Synthesized via reduction of thiophene-2-carbonitrile with LiAlH₄ .
  • Sulfamoyl chloride : Generated in situ from chlorosulfonic acid and NH₃ gas .
  • Coupling : React precursors in DCM with DCC (dicyclohexylcarbodiimide) as a coupling agent .

Advanced: How can structure-activity relationships (SAR) inform derivative design?

Answer:

  • Substitution patterns :
    • Ethylthio group : Enhances lipophilicity (logP ~2.5) and membrane permeability .
    • Sulfamoyl moiety : Critical for hydrogen bonding with enzymatic active sites .
  • Bioisosteres : Replace furan with thiophene to improve metabolic stability .
  • Data tables :
DerivativeR-groupIC₅₀ (µM)LogP
5e4-Cl-Bn12.32.8
5gEtS18.72.5
5hBnS9.43.1

Data from

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